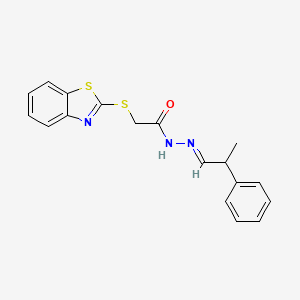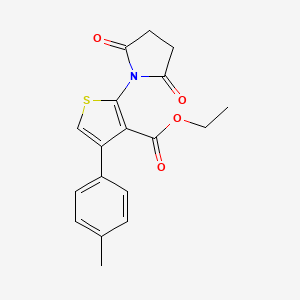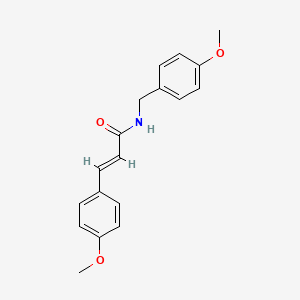![molecular formula C19H29N3O2 B5871714 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5871714.png)
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, also known as IBUP, is a chemical compound that has gained attention in scientific research due to its potential in various applications. IBUP is a piperazine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用机制
The mechanism of action of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide involves its ability to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in individuals with Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been shown to have a number of biochemical and physiological effects, including its ability to increase the levels of acetylcholine in the brain, improve cognitive function, and potentially reduce the progression of Alzheimer's disease. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other conditions such as arthritis and cardiovascular disease.
实验室实验的优点和局限性
One advantage of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, which can be useful in studying the role of acetylcholine in various physiological processes. However, one limitation of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide is that it may have off-target effects on other enzymes and receptors, which could complicate the interpretation of experimental results.
未来方向
There are a number of potential future directions for research on N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide, including its use in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide may also have potential in the treatment of other conditions such as arthritis and cardiovascular disease, due to its anti-inflammatory and antioxidant properties. Further research is needed to fully understand the potential applications of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide in various fields of study.
合成方法
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide can be synthesized using a multi-step process that involves the reaction of 4-(4-isobutyryl-1-piperazinyl)aniline with 2,2-dimethylpropanoyl chloride. The reaction occurs in the presence of a base such as sodium carbonate, and the resulting product is purified using column chromatography.
科学研究应用
N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has been studied for its potential use in various scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide has also been studied for its potential use in the treatment of Alzheimer's disease, as well as in the treatment of other neurological disorders.
属性
IUPAC Name |
2,2-dimethyl-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-14(2)17(23)22-12-10-21(11-13-22)16-8-6-15(7-9-16)20-18(24)19(3,4)5/h6-9,14H,10-13H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRVVXLDFXJAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

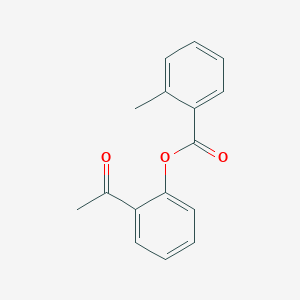
![1-(2,5-dimethylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5871640.png)
![ethyl 3-({[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5871647.png)
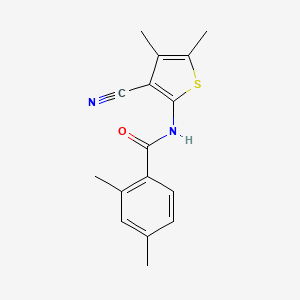
![N-[3-(benzoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5871663.png)
![7-[(3-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5871672.png)
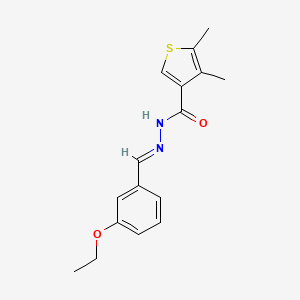
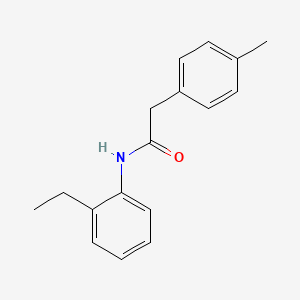
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5871713.png)

